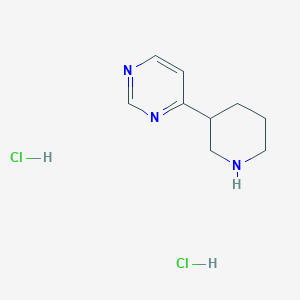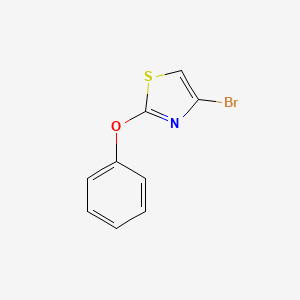
4-(4-Isopropylphenoxy)piperidine hydrochloride
Descripción general
Descripción
“4-(4-Isopropylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1173079-45-2 . It has a molecular weight of 255.79 and its IUPAC name is 4-(4-isopropylphenoxy)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Metabolic and Thermogenic Effects
- Metabolic Activity in Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a related compound, has been shown to reduce food intake and weight gain in obese rats, indicating a potential for metabolic regulation (Massicot, Steiner, & Godfroid, 1985).
- Activation of Energy Expenditure : The same compound also demonstrated an increase in energy expenditure and resting oxygen consumption in normal rats, suggesting a role in enhancing metabolic rate and thermogenesis (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Neuropharmacology
- Anti-Acetylcholinesterase Activity : Derivatives of piperidine, including 1-benzyl-4-(2-phthalimidoethyl)piperidine, have shown potent anti-acetylcholinesterase activity, indicating potential applications in neuropharmacology, particularly in conditions like dementia (Sugimoto et al., 1992).
Antisecretory Agents
- Gastric Antisecretory Properties : 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines have been investigated for their potential as gastric antisecretory agents, suggesting a role in the treatment of peptic ulcer disease (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
Antimicrobial Activities
- Synthesis and Antimicrobial Screening : The synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, another derivative, exhibited moderate antimicrobial activities, opening pathways for its use in combating bacterial and fungal infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Antituberculosis Activity
- Anti-Tuberculosis Screening : Piperidinol analogs have been identified with anti-tuberculosis activity, although some side effects were noted in vivo, suggesting potential for development into anti-tuberculosis drugs (Sun, Scherman, Jones, Hurdle, Woolhiser, Knudson, Lenaerts, Slayden, McNeil, & Lee, 2009).
Structural Analysis
- Crystal and Molecular Structure Analysis : The study of 4-carboxypiperidinium chloride, a related compound, provided insights into its crystal and molecular structure, beneficial for understanding its chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory effects on the cyclooxygenase (cox) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins, which play a significant role in inflammation .
Biochemical Pathways
Related compounds have been associated with the inhibition of cox enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
The molecular weight of the compound is 25578 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have demonstrated anti-inflammatory properties, including the inhibition of albumin denaturation .
Propiedades
IUPAC Name |
4-(4-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)16-14-7-9-15-10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIIREVZAWDISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



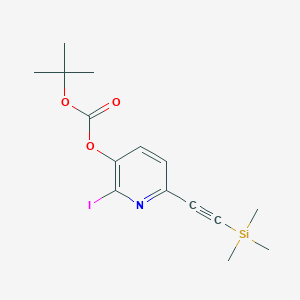
![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)
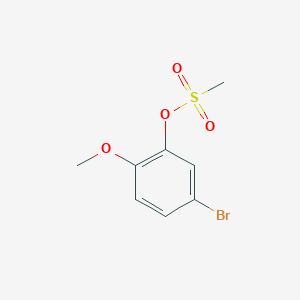
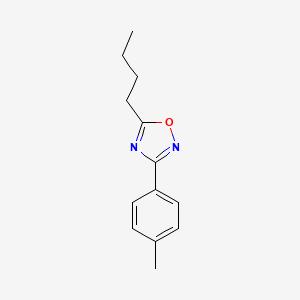
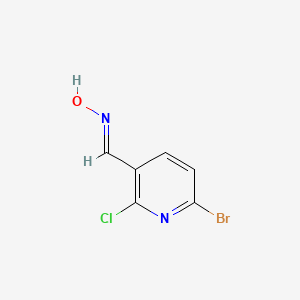
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
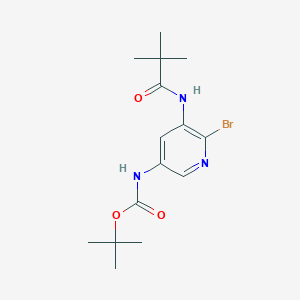
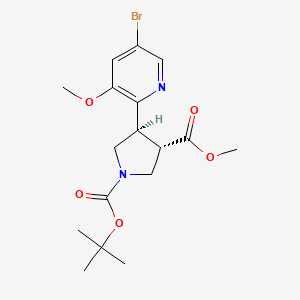
![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)
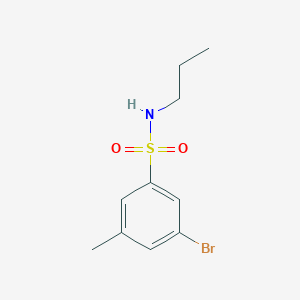
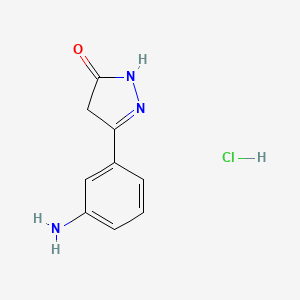
![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)
